Mif-IN-2

Description

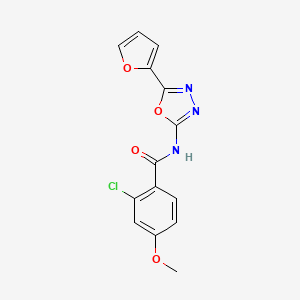

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN3O4 |

|---|---|

Molecular Weight |

319.70 g/mol |

IUPAC Name |

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C14H10ClN3O4/c1-20-8-4-5-9(10(15)7-8)12(19)16-14-18-17-13(22-14)11-3-2-6-21-11/h2-7H,1H3,(H,16,18,19) |

InChI Key |

MPFTVNQLHQVPKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mif-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and immune cell function. It is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as cancer. Mif-IN-2 is a small molecule inhibitor of MIF, identified as compound 1 in patent WO2021258272A1. This document provides a detailed overview of the mechanism of action of this compound, including its molecular target, binding characteristics, and its effects on downstream signaling pathways.

Core Mechanism of Action: Inhibition of MIF Tautomerase Activity

The primary mechanism of action of this compound is the inhibition of the enzymatic tautomerase activity of MIF. MIF possesses a unique tautomerase catalytic site, and while the physiological relevance of this enzymatic activity is still under investigation, this site is a key target for small molecule inhibitors. By binding to this site, this compound is thought to induce conformational changes in the MIF protein, thereby modulating its biological functions.

Molecular Target and Binding

This compound directly targets the Macrophage Migration Inhibitory Factor (MIF) protein. While specific binding studies for this compound are detailed within its originating patent, the general mechanism for inhibitors of this class involves interaction with the tautomerase active site located at the interface between the subunits of the MIF trimer.

Quantitative Data on Inhibitory Activity

While the exact IC50 value for this compound is detailed in patent WO2021258272A1, the following table presents typical inhibitory concentrations for well-characterized MIF tautomerase inhibitors to provide a comparative context.

| Compound | Target | Assay Type | IC50 (µM) |

| ISO-1 | MIF | Tautomerase Activity | ~7 |

| 4-IPP | MIF/MIF-2 | Tautomerase Activity | - |

| 4-CPPC | MIF-2 | Tautomerase Activity | 27 |

Downstream Signaling Pathways Modulated by this compound

MIF exerts its biological effects by binding to its cell surface receptor, CD74, and co-receptors such as CXCR2 and CXCR4. This interaction initiates a cascade of intracellular signaling events that are crucial for the pro-inflammatory and growth-promoting functions of MIF. By inhibiting MIF, this compound is expected to modulate these downstream pathways.

Inhibition of the MIF-CD74 Signaling Axis

The binding of MIF to CD74 is a critical step in initiating downstream signaling. This interaction leads to the recruitment of CD44 and the activation of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are central to cell proliferation, survival, and the production of inflammatory mediators. By binding to MIF, this compound is anticipated to allosterically inhibit the MIF-CD74 interaction, thereby preventing the activation of these downstream signaling cascades.

Validating the Biological Target of Mif-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological target validation for Mif-IN-2, a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases and cancers.[1][2] This document summarizes the quantitative data supporting the interaction of inhibitors with MIF, details the experimental protocols for key validation assays, and visualizes the critical signaling pathways involved.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a critical regulator of the innate immune system, constitutively expressed by a variety of immune and non-immune cells.[1][3] It exerts its pro-inflammatory effects by binding to its primary receptor, CD74, which then forms a complex with CD44 to initiate downstream signaling.[2][4] MIF can also signal through chemokine receptors CXCR2 and CXCR4 to promote cell recruitment.[2][5] The binding of MIF to its receptors activates several key intracellular signaling cascades, including the ERK1/2, PI3K-Akt, and NF-κB pathways, which collectively regulate cell proliferation, survival, and inflammatory responses.[2][4] Notably, MIF possesses a unique tautomerase enzymatic activity, the active site of which serves as a target for the development of small molecule inhibitors.[1]

This compound and its Biological Target: MIF

This compound has been identified as an inhibitor of Macrophage Migration Inhibitory Factor (MIF). While specific quantitative data for this compound is limited in publicly available literature, it is described as a compound originating from patent WO2021258272A1. The validation of its biological target relies on a series of well-established assays designed to characterize the binding and functional effects of small molecule inhibitors on MIF.

Quantitative Data for MIF Inhibitors

The following table summarizes key quantitative metrics for various small molecule inhibitors of MIF, providing a comparative context for the evaluation of new compounds like this compound.

| Inhibitor | Target | Assay Type | IC50 | Binding Affinity (Kd) | Reference |

| MIF-IN-1 | MIF | Tautomerase Activity | pIC50 = 6.87 | - | [6] |

| MIF-IN-6 | MIF | Tautomerase Activity | 1.4 µM (Ki = 0.96 µM) | - | [6] |

| 4-CPPC | MIF-2 | Tautomerase Activity | 27 µM | - | [1][7] |

| ISO-1 | MIF | Tautomerase Activity | ~7 µM | - | [8] |

| BTZO-1 | MIF | Binding | - | 68.6 nM | [6][8] |

| RDR 03785 | MIF | Tautomerase Activity | 0.36 µM | - | [6] |

Experimental Protocols for Target Validation

The biological validation of this compound as a MIF inhibitor would involve the following key experimental protocols:

Recombinant MIF Protein Expression and Purification

-

Objective: To produce purified, active MIF protein for use in subsequent assays.

-

Protocol:

-

The human MIF gene is cloned into an expression vector (e.g., pET-11b) and transformed into a suitable E. coli strain (e.g., BL21-Gold (DE3)).

-

Bacterial cultures are grown at 37°C to an optical density (OD600) of 0.6.

-

Protein expression is induced with isopropyl β-d-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM for 4 hours.

-

Cells are harvested by centrifugation and lysed by sonication in a buffer containing 20 mM Tris, pH 7.4, 20 mM NaCl, and a protease inhibitor cocktail.

-

The lysate is clarified by centrifugation, and the supernatant containing the soluble MIF protein is subjected to a series of chromatographic steps (e.g., ion exchange, size exclusion) to achieve high purity.

-

The concentration and purity of the final protein preparation are determined by spectrophotometry and SDS-PAGE, respectively.

-

MIF Tautomerase Activity Assay

-

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of MIF.

-

Protocol:

-

The assay is performed in a 96-well plate format.

-

Recombinant human MIF protein is pre-incubated with varying concentrations of this compound in assay buffer.

-

The enzymatic reaction is initiated by the addition of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (HPP).

-

The rate of substrate conversion is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

-

The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To quantify the binding affinity (Kd) of this compound to MIF.

-

Protocol:

-

Purified recombinant MIF protein is immobilized on the surface of an SPR sensor chip.

-

A series of this compound solutions at different concentrations are flowed over the chip surface.

-

The binding and dissociation of this compound to MIF are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Cell-Based MIF-Induced ERK1/2 Phosphorylation Assay

-

Objective: To assess the ability of this compound to block MIF-induced downstream signaling in a cellular context.

-

Protocol:

-

A suitable cell line that expresses the MIF receptor CD74 (e.g., A549 lung cancer cells) is cultured to sub-confluency.

-

Cells are serum-starved for a defined period to reduce basal signaling.

-

The cells are pre-treated with various concentrations of this compound for a specified time.

-

Cells are then stimulated with recombinant human MIF to induce signaling.

-

Following stimulation, cells are lysed, and protein extracts are prepared.

-

The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).

-

The inhibitory effect of this compound is quantified by the reduction in the p-ERK1/2 to total ERK1/2 ratio.

-

Visualizing the MIF Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by MIF and a typical workflow for validating a MIF inhibitor.

References

- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 5. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Inhibition of the MIF-CD74 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the regulation of innate and adaptive immunity.[1][2] Its interaction with its primary receptor, CD74, triggers a cascade of downstream signaling events that are implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer.[3][4][5] Consequently, the inhibition of the MIF-CD74 signaling axis has emerged as a promising therapeutic strategy.[4] This technical guide provides a comprehensive overview of the MIF-CD74 interaction, with a focus on its inhibition by small molecules.

While this guide centers on the principles of MIF-CD74 inhibition, it is important to note the challenge in obtaining detailed public-domain data for specific, newly patented compounds. For instance, "Mif-IN-2," a recently disclosed MIF inhibitor from patent WO2021258272A1, lacks publicly available quantitative data and detailed experimental protocols at the time of this writing.[6][7] Therefore, to illustrate the core concepts and methodologies, this guide will focus on well-characterized MIF inhibitors, such as ISO-1, which is a widely used reference compound in MIF research.[3][8]

The MIF-CD74 Signaling Axis

Macrophage Migration Inhibitory Factor (MIF) is a 12.5 kDa protein that forms a homotrimer in its active state.[2] It possesses a unique tautomerase enzymatic activity, the biological relevance of which is a subject of ongoing research, though the active site is a common target for inhibitor development.[3][8]

CD74, the primary MIF receptor, is a type II transmembrane protein.[2][9] Upon binding of MIF to the extracellular domain of CD74, a signaling complex is formed, often involving the recruitment of CD44 as a co-receptor.[1][3] This initiates a series of intracellular signaling cascades, most notably the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), and the activation of the PI3K/Akt pathway.[1][3][10] These pathways, in turn, regulate a variety of cellular processes including proliferation, survival, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[3]

Small Molecule Inhibitors of the MIF-CD74 Interaction

A number of small molecule inhibitors targeting the MIF-CD74 interaction have been developed. These compounds typically function by binding to the tautomerase active site of MIF, which is located in a hydrophobic pocket, thereby allosterically preventing its interaction with CD74.[3][8][11]

Quantitative Data on MIF Inhibitors

The following table summarizes key quantitative data for several well-characterized MIF inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target | Assay Type | IC50 | Ki | Kd | Reference(s) |

| ISO-1 | MIF | Tautomerase Activity | ~7 µM | 24 µM | - | [3][9] |

| 4-IPP | MIF/MIF-2 | Tautomerase Activity | High µM (slow binding) | - | - | |

| 4-CPPC | MIF-2 | Tautomerase Activity | 27 µM (for MIF-2) | 33 µM (for MIF-2) | - | [7] |

| Jorgensen-3g/3h | MIF | Tautomerase Activity & MIF-CD74 Binding | ~1 µM | - | - | [3] |

| NVS-2 | MIF | Tautomerase Activity | 0.020 µM | 0.027 µM | 0.055 µM | [3] |

| T-614 (Iguratimod) | MIF | Tautomerase Activity | 6.81 µM | - | - | [3] |

| Hit-1 | MIF | Binding Affinity | - | - | 0.29 ± 0.01 µM |

Note: IC50, Ki, and Kd values can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the study of MIF-CD74 inhibitors. Below are representative protocols for key assays.

MIF Tautomerase Activity Assay

This assay is a common high-throughput screening method for identifying potential MIF inhibitors that bind to the enzyme's active site.

Principle: The assay measures the ability of a compound to inhibit the tautomerase activity of MIF using a substrate like L-dopachrome methyl ester or p-hydroxyphenylpyruvate (HPP). The rate of substrate conversion is monitored spectrophotometrically.

Materials:

-

Recombinant human MIF protein

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5, 1 mM EDTA)

-

Substrate (e.g., L-dopachrome methyl ester or HPP)

-

Test compounds (e.g., ISO-1) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions in the assay buffer.

-

In a 96-well plate, add a defined amount of recombinant MIF protein to each well.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester) over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for MIF-CD74 Binding

SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between MIF and CD74, and to assess the inhibitory effect of compounds.

Principle: One interacting partner (ligand, e.g., recombinant soluble CD74) is immobilized on a sensor chip. The other partner (analyte, e.g., MIF), alone or in the presence of an inhibitor, is flowed over the surface. The binding is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., NHS, EDC, ethanolamine)

-

Recombinant soluble CD74 (sCD74)

-

Recombinant MIF

-

Test compounds

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of NHS and EDC.

-

Inject sCD74 over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Binding Analysis:

-

Flow a series of concentrations of MIF over the immobilized sCD74 surface and record the binding response (association phase).

-

Flow running buffer over the surface to monitor the dissociation of the complex (dissociation phase).

-

Regenerate the sensor surface with a suitable regeneration solution to remove bound MIF.

-

-

Inhibition Assay:

-

Pre-incubate a fixed concentration of MIF with varying concentrations of the test inhibitor.

-

Inject the MIF-inhibitor mixtures over the sCD74 surface and measure the binding response.

-

A decrease in the binding signal compared to MIF alone indicates inhibition.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

For inhibition assays, calculate the percent inhibition and determine the IC50 value.

-

Western Blot for Downstream Signaling (ERK Phosphorylation)

This cell-based assay is used to determine if an inhibitor can block MIF-induced downstream signaling pathways.

Principle: Cells that express CD74 are stimulated with MIF in the presence or absence of an inhibitor. The activation of downstream signaling pathways, such as the MAPK pathway, is assessed by measuring the phosphorylation of key proteins like ERK1/2 using specific antibodies.

Materials:

-

Cell line expressing CD74 (e.g., RAW 264.7 macrophages)

-

Cell culture medium and reagents

-

Recombinant MIF

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and grow to a suitable confluency.

-

Starve the cells in serum-free medium for a few hours to reduce basal signaling.

-

Pre-treat the cells with different concentrations of the test inhibitor for a defined period.

-

Stimulate the cells with a known concentration of MIF for a specific time (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and determine the protein concentration.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 and loading control signals.

-

Compare the levels of ERK phosphorylation in inhibitor-treated cells to the MIF-stimulated control to determine the inhibitory effect.

-

Visualizations

MIF-CD74 Signaling Pathway

Caption: The MIF-CD74 signaling cascade.

Experimental Workflow for MIF Inhibitor Screening

Caption: A typical workflow for identifying MIF-CD74 inhibitors.

Conclusion

The interaction between MIF and its receptor CD74 represents a critical node in numerous inflammatory and oncogenic pathways. The development of small molecule inhibitors that disrupt this interaction holds significant therapeutic potential. This guide has provided an overview of the MIF-CD74 signaling axis, a compilation of quantitative data for key inhibitors, detailed experimental protocols for their characterization, and visual representations of the underlying biological and experimental processes. While the focus was on the well-documented inhibitor ISO-1 due to the limited data on newer compounds like this compound, the principles and methodologies described herein are broadly applicable to the discovery and development of novel therapeutics targeting this important pathway. As research in this field continues to advance, a deeper understanding of the structure-activity relationships of MIF inhibitors will undoubtedly pave the way for the design of more potent and selective drugs for a variety of human diseases.

References

- 1. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Mif-IN-2 on Macrophage Migration Inhibitory Factor (MIF) Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses, immunity, and tumorigenesis. Its diverse biological functions are mediated through a complex network of signaling pathways initiated by its interaction with cell surface receptors, primarily CD74, and the chemokine receptors CXCR2 and CXCR4. Consequently, the development of small molecule inhibitors targeting MIF has emerged as a promising therapeutic strategy for a range of inflammatory diseases and cancers. This technical guide provides an in-depth overview of the MIF signaling cascade and examines the role of MIF inhibitors, with a focus on the putative inhibitor Mif-IN-2. While specific quantitative and mechanistic data for this compound are limited in publicly available literature, this document outlines the established signaling pathways and provides detailed experimental protocols and data presentation formats that are essential for the evaluation of any MIF inhibitor.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

MIF is a highly conserved, 12.5 kDa protein that functions as a homotrimer.[1] It is unique among cytokines due to its intrinsic, albeit debated, tautomerase enzymatic activity.[1] This enzymatic active site has become a primary target for the development of small molecule inhibitors.[1] MIF is expressed by a variety of cell types and is a key upstream regulator of the inflammatory cascade, in part by counter-regulating the immunosuppressive effects of glucocorticoids.[2] Extracellular MIF exerts its effects by binding to a receptor complex on the cell surface, initiating downstream signaling that promotes cell proliferation, survival, and the production of other pro-inflammatory mediators.[3]

MIF Signaling Pathways

MIF's biological activities are predominantly mediated through three cell surface receptors: CD74, CXCR2, and CXCR4. The engagement of these receptors can occur individually or through the formation of hetero-complexes, leading to the activation of several key intracellular signaling cascades.[3][4]

The CD74 Signaling Pathway

CD74, the invariant chain of the MHC class II complex, was the first identified cell surface receptor for MIF.[5][6] Lacking an intrinsic signaling domain, CD74 requires a co-receptor, most commonly CD44, to transduce intracellular signals.[7][8] The binding of MIF to the CD74/CD44 complex triggers the activation of the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[7][9] These pathways are crucial for cell proliferation, survival, and the production of pro-inflammatory molecules like prostaglandin E2 (PGE2).[5][10]

The CXCR2 and CXCR4 Signaling Pathways

MIF also functions as a non-cognate ligand for the G protein-coupled chemokine receptors CXCR2 and CXCR4.[2] These interactions are critical for MIF-mediated cell recruitment, such as the migration of monocytes, neutrophils, and T cells to sites of inflammation.[2][11]

-

MIF-CXCR2 Signaling: The interaction between MIF and CXCR2 is implicated in monocyte recruitment and integrin activation, a key step for firm adhesion of leukocytes to the endothelium.[12] This signaling axis is particularly relevant in the context of atherosclerosis and tumor-associated neutrophil chemotaxis.[10][12]

-

MIF-CXCR4 Signaling: The MIF-CXCR4 axis is strongly associated with lymphocyte chemotaxis and has been shown to play a significant role in cancer progression, promoting tumor cell survival, and metastasis.[13][14]

Upon MIF binding, both CXCR2 and CXCR4 activate G protein-coupled signaling cascades, which can also lead to the activation of the MAPK and PI3K/Akt pathways.[12][13] It has been shown that CD74 can form complexes with CXCR2 and CXCR4, and that MIF-mediated signaling is enhanced when these receptors are co-expressed.[8][13]

This compound: A Putative MIF Inhibitor

This compound is described as a Macrophage Migration Inhibitory Factor (MIF) inhibitor originating from patent WO2021258272A1. It is intended for research into immune and inflammatory diseases. However, detailed characterization, including its binding affinity, potency (IC₅₀), and specific effects on downstream signaling pathways, is not extensively documented in peer-reviewed scientific literature.

Based on the common mechanisms of action for small molecule MIF inhibitors, this compound is expected to function by binding to MIF, likely at or near its tautomerase active site. This binding would sterically hinder the interaction of MIF with its cell surface receptors (CD74, CXCR2, CXCR4), thereby preventing the initiation of downstream signaling cascades.

Quantitative Data for MIF Inhibitors

The characterization of a MIF inhibitor requires quantitative assessment of its potency and binding affinity. The following table provides examples of the types of data that would be generated for a compound like this compound, using values for other known MIF inhibitors for illustrative purposes.

| Inhibitor | Assay Type | Target | Potency / Affinity | Reference |

| ISO-1 | Tautomerase Inhibition | MIF | IC₅₀: ~7 µM | [15] |

| 4-IPP | Tautomerase Inhibition | MIF-1 / MIF-2 | Covalent Inhibitor | [15] |

| p425 | Tautomerase Inhibition | MIF | Allosteric Inhibitor | [16] |

| C36L1 | Cell-based (AKT/ERK) | CD74 | Functional Inhibition | [17] |

| (Illustrative) | Tautomerase Inhibition | MIF | IC₅₀ | N/A |

| (Illustrative) | Surface Plasmon Resonance | MIF | KD | N/A |

| (Illustrative) | Cell-based (ERK Phos.) | MIF-CD74 Signaling | IC₅₀ | N/A |

Experimental Protocols for Characterizing a MIF Inhibitor

To fully characterize the effect of an inhibitor like this compound on MIF signaling, a series of biochemical and cell-based assays are required.

Protocol: MIF Tautomerase Activity Inhibition Assay

This assay is a common high-throughput screening method to identify compounds that bind to the MIF catalytic site.

Principle: This spectrophotometric assay measures the MIF-catalyzed conversion of a non-physiological substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP), to a product with a different absorbance spectrum.[18][19] An inhibitor will reduce the rate of this conversion.

Materials:

-

Recombinant human MIF protein

-

This compound or other test inhibitor

-

Assay Buffer: Boric Acid Buffer (e.g., 435 mM, pH 6.2)[20]

-

Substrate: 4-hydroxyphenylpyruvic acid (4-HPP)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add 170 µL of MIF solution (e.g., 760 nM in assay buffer).[19]

-

Add 10 µL of the diluted inhibitor solution (or DMSO for control) to the wells containing the MIF solution.

-

Pre-incubate the plate at room temperature for 15 minutes.[19]

-

Reaction Initiation: Start the reaction by adding 20 µL of the 4-HPP substrate solution (final concentration e.g., 0.5 mM).[19]

-

Data Acquisition: Immediately measure the decrease in absorbance at a specific wavelength (e.g., 308 nm for 4-HPP) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Inhibition of MIF-Induced ERK Phosphorylation (Western Blot)

This cell-based assay determines if the inhibitor can block MIF-induced intracellular signaling.

Principle: MIF binding to its receptors activates the MAPK pathway, leading to the phosphorylation of ERK1/2. An effective inhibitor will prevent this phosphorylation, which can be detected by Western blotting using a phospho-specific antibody.[5][17]

Materials:

-

A responsive cell line (e.g., human lung fibroblasts CCL210, THP-1 monocytes).[5]

-

Cell culture medium (e.g., DMEM, RPMI 1640) with serum.

-

Recombinant human MIF.

-

This compound or other test inhibitor.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-16 hours prior to the experiment.

-

Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

MIF Stimulation: Stimulate the cells with recombinant MIF (e.g., 50 ng/mL) for a predetermined time (e.g., 15-30 minutes). Include a non-stimulated control.[5]

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control. Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.

Protocol: Inhibition of MIF-Mediated Cell Migration (Transwell Assay)

This assay assesses the functional consequence of MIF inhibition on cell chemotaxis.

Principle: The Transwell or Boyden chamber assay measures the chemotactic response of cells towards a chemoattractant. MIF is placed in the lower chamber, and cells are seeded in the upper chamber on a porous membrane. An inhibitor added to the cells should reduce their migration through the membrane towards the MIF gradient.

Materials:

-

A migratory cell line (e.g., Jurkat T-cells, primary monocytes).

-

Transwell inserts (e.g., 8.0 µm pore size).

-

24-well companion plates.

-

Chemotaxis buffer (e.g., serum-free RPMI with 0.5% BSA).

-

Recombinant human MIF.

-

This compound or other test inhibitor.

-

Calcein-AM or other cell staining dye.

Procedure:

-

Assay Setup: Add chemotaxis buffer containing MIF (e.g., 100 ng/mL) to the lower wells of the 24-well plate. Add buffer only to control wells.

-

Cell Preparation: Resuspend cells in chemotaxis buffer. In separate tubes, pre-incubate the cells with different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Cell Seeding: Add the pre-incubated cell suspension (e.g., 1 x 10⁵ cells in 100 µL) to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.

-

Quantification:

-

Carefully remove the inserts. Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet). Elute the dye and measure absorbance.

-

Alternatively, pre-label cells with Calcein-AM and measure the fluorescence of migrated cells in the lower chamber using a plate reader.

-

-

Data Analysis: Calculate the percentage of migration relative to the MIF-only control. Determine the IC₅₀ for migration inhibition.

Conclusion

This compound represents a class of small molecule inhibitors designed to therapeutically target the pro-inflammatory and pro-tumorigenic activities of MIF. While specific data on this compound is not widely available, its mechanism of action is presumed to involve the disruption of MIF's interaction with its key signaling receptors: CD74, CXCR2, and CXCR4. By inhibiting the activation of downstream MAPK and PI3K/Akt pathways, such inhibitors can effectively block MIF-driven cell proliferation, survival, and migration. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound or any novel MIF inhibitor, enabling researchers to elucidate its precise mechanism of action and determine its therapeutic potential.

References

- 1. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. MIF Antibody | Cell Signaling Technology [cellsignal.com]

- 3. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 5. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIF and CD74 as Emerging Biomarkers for Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | MIF-Dependent Control of Tumor Immunity [frontiersin.org]

- 11. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]

- 18. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research.rug.nl [research.rug.nl]

Mif-IN-2 and Its Role in the Regulation of Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the orchestration of the innate immune response. Its dysregulation is implicated in a multitude of inflammatory diseases, making it a compelling target for therapeutic intervention. Mif-IN-2 is a recently identified small molecule inhibitor of MIF, disclosed in patent WO2021258272A1. While specific quantitative data for this compound remains within the proprietary domain of the patent, this guide provides a comprehensive technical overview of the role of MIF in innate immunity and the methodologies employed to characterize its inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of MIF-targeted therapeutics.

The Central Role of MIF in Innate Immunity

MIF is a key upstream regulator of the innate immune system, constitutively expressed in a variety of immune and non-immune cells. Upon inflammatory stimuli, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), MIF is rapidly released and initiates a cascade of pro-inflammatory responses.

Key functions of MIF in innate immunity include:

-

Pro-inflammatory Cytokine Induction: MIF stimulates the production and release of other critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), from macrophages and other immune cells.

-

Toll-Like Receptor 4 (TLR4) Regulation: MIF upregulates the expression of TLR4, the primary receptor for lipopolysaccharide (LPS) from Gram-negative bacteria, thereby amplifying the inflammatory response to bacterial endotoxins.

-

Counter-regulation of Glucocorticoids: MIF can override the anti-inflammatory effects of glucocorticoids, thus sustaining and prolonging the inflammatory response.

-

Cell Recruitment and Activation: MIF acts as a chemokine, promoting the recruitment and activation of immune cells, such as macrophages and neutrophils, to sites of inflammation.

-

Inhibition of Apoptosis: MIF can inhibit activation-induced apoptosis in macrophages, thereby prolonging their pro-inflammatory activity.

The MIF Signaling Pathway

MIF exerts its biological functions primarily through binding to its cell surface receptor, CD74. The binding of MIF to CD74 initiates a signaling cascade that involves the recruitment of co-receptors, most notably CD44, and the activation of several downstream intracellular signaling pathways.

-

Extracellular Signal-Regulated Kinase (ERK) 1/2 Pathway: The MIF/CD74/CD44 complex activates the ERK1/2 MAP kinase pathway, which leads to the transcription of numerous pro-inflammatory genes.

-

PI3K/Akt Pathway: MIF signaling also activates the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.

-

NF-κB Pathway: The activation of the IKK complex and subsequent nuclear translocation of the transcription factor NF-κB is another critical downstream event in MIF signaling, leading to the expression of a wide array of inflammatory mediators.

Below is a diagram illustrating the core MIF signaling pathway.

Caption: A simplified diagram of the Macrophage Migration Inhibitory Factor (MIF) signaling cascade.

This compound: A Novel MIF Inhibitor

This compound is identified as a small molecule inhibitor of MIF, originating from patent WO2021258272A1. While the specific chemical structure and detailed biological data are contained within the patent and not yet publicly available in peer-reviewed literature, it is anticipated that this compound functions by interfering with the biological activities of MIF. The primary mechanisms of action for small molecule MIF inhibitors typically involve:

-

Inhibition of Tautomerase Activity: Many MIF inhibitors target the enzyme's tautomerase catalytic site. While the physiological relevance of this enzymatic activity is still debated, the active site is a well-defined pocket that can be targeted by small molecules to disrupt the overall structure and function of the MIF trimer.

-

Disruption of MIF-CD74 Interaction: By binding to MIF, inhibitors can allosterically or directly block the interaction with its receptor CD74, thereby preventing the initiation of downstream signaling.

Quantitative Data for MIF Inhibitors

To provide context for the expected efficacy of a MIF inhibitor, the following table summarizes publicly available data for other well-characterized MIF inhibitors. Note: Data for this compound is not included as it is not publicly available.

| Inhibitor | Target | Assay Type | IC50 / Ki / Kd | Citation |

| ISO-1 | MIF | Tautomerase | IC50: ~7 µM | [Source] |

| 4-IPP | MIF | Tautomerase | Irreversible | [Source] |

| Cmpd-11 | MIF | Tautomerase | IC50: ~14.41 µM | [Source] |

| 4-CPPC | MIF-2 | Tautomerase | IC50: 27 µM | [Source] |

Experimental Protocols for Characterizing MIF Inhibitors

The characterization of a novel MIF inhibitor like this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

MIF Tautomerase Activity Assay

This is a primary biochemical assay to screen for and characterize MIF inhibitors that target the enzyme's catalytic site.

Principle: The assay measures the ability of an inhibitor to block the tautomerization of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (HPP), by recombinant human MIF. The product of the reaction can be detected spectrophotometrically.

Detailed Protocol (HPP Tautomerase Assay):

-

Reagents and Materials:

-

Recombinant human MIF protein

-

4-Hydroxyphenylpyruvic acid (HPP)

-

Sodium Borate buffer (pH 8.0)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)

-

96-well, UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 305 nm

-

-

Procedure: a. Prepare a stock solution of HPP in the assay buffer. b. Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. c. To each well of the microplate, add:

- Assay buffer

- Recombinant human MIF (final concentration typically in the nM range)

- Test inhibitor at various concentrations d. Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding. e. Initiate the reaction by adding the HPP substrate to each well. f. Immediately measure the increase in absorbance at 305 nm over time (kinetic read) or at a fixed endpoint. g. The rate of the reaction is proportional to the MIF tautomerase activity. h. Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO). i. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: A workflow diagram for the MIF tautomerase inhibition assay.

Cell-Based Cytokine Release Assay

This assay evaluates the ability of a MIF inhibitor to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like LPS.

Principle: Macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are pre-treated with the MIF inhibitor and then stimulated with LPS. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Detailed Protocol:

-

Reagents and Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test inhibitor (e.g., this compound)

-

ELISA kits for the cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

ELISA plate reader

-

-

Procedure: a. Seed macrophages into a 96-well plate and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. c. Incubate for 1-2 hours. d. Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. e. Incubate for an appropriate time to allow for cytokine production (e.g., 4-24 hours). f. Collect the cell culture supernatants. g. Quantify the concentration of the target cytokines in the supernatants using the appropriate ELISA kits according to the manufacturer's instructions. h. Determine the effect of the inhibitor on cytokine production and calculate the IC50 value if a dose-dependent inhibition is observed.

Caption: A workflow diagram for a cell-based cytokine release assay.

Conclusion and Future Directions

MIF is a validated and promising therapeutic target for a wide range of inflammatory and autoimmune diseases. The development of potent and selective small molecule inhibitors, such as the recently disclosed this compound, holds significant potential for the treatment of these conditions. While the specific biological data for this compound is currently limited to the patent literature, the experimental methodologies outlined in this guide provide a robust framework for its characterization and for the continued discovery and development of novel MIF inhibitors. Future research should focus on elucidating the precise mechanism of action of this compound, its in vivo efficacy in relevant disease models, and its pharmacokinetic and safety profiles to support its potential progression into clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The information regarding this compound is derived from its mention in the public domain as originating from patent WO2021258272A1. The authors have not independently verified the data within the patent. For definitive information, please refer to the original patent document.

Investigating the Pleiotropic Effects of Macrophage Migration Inhibitory Factor (MIF) with the Inhibitor Mif-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine with a pivotal role in a wide array of physiological and pathological processes, including inflammation, immune responses, and tumorigenesis. Its multifaceted activities make it a compelling therapeutic target. This technical guide provides an in-depth exploration of the pleiotropic effects of MIF and the methodologies used to investigate these functions, with a specific focus on the potential of MIF inhibitors, exemplified by Mif-IN-2. Due to the limited publicly available data on this compound, a compound identified in patent WO2021258272A1, this guide will also incorporate data from other well-characterized MIF inhibitors such as ISO-1 and 4-IPP to illustrate the principles and expected outcomes of MIF inhibition. We will detail experimental protocols for assessing MIF's enzymatic activity and its impact on key signaling pathways and cellular functions. Furthermore, this guide will present quantitative data in structured tables and utilize Graphviz diagrams to visualize complex biological pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Initially discovered as a T-cell-derived factor that inhibits the random migration of macrophages, MIF is now recognized as a key upstream regulator of the inflammatory cascade. It is expressed by a variety of cell types and exerts a broad range of biological functions. MIF's pleiotropy is underscored by its involvement in numerous diseases, including sepsis, rheumatoid arthritis, and various cancers.

MIF's biological activities are mediated through both receptor-dependent and -independent mechanisms. It can bind to the cell surface receptor CD74, initiating downstream signaling cascades that involve the activation of the MAPK/ERK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and inflammation. Additionally, MIF possesses a unique tautomerase enzymatic activity, the biological significance of which is still under investigation but has been a key target for the development of small molecule inhibitors.

The Role of MIF in Disease

MIF's overexpression is a hallmark of many inflammatory diseases and cancers. In the context of inflammation , MIF counter-regulates the anti-inflammatory effects of glucocorticoids and promotes the production of pro-inflammatory cytokines like TNF-α and IL-6.

In cancer , MIF contributes to tumor progression by promoting cell proliferation, angiogenesis, and metastasis, while also inhibiting apoptosis. Its role in creating an immunosuppressive tumor microenvironment further highlights its significance as a therapeutic target in oncology.

This compound and Other MIF Inhibitors

To illustrate the effects of MIF inhibition, this guide will refer to data from other well-studied inhibitors:

-

ISO-1 : A small molecule that inhibits the tautomerase activity of MIF and has been shown to have anti-inflammatory and anti-cancer effects.

-

4-Iodo-6-phenylpyrimidine (4-IPP) : An irreversible inhibitor of MIF's tautomerase activity that is more potent than ISO-1 in some cellular assays[1].

-

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) : A selective inhibitor of MIF-2 (D-dopachrome tautomerase), a homolog of MIF, which can be useful for dissecting the specific roles of each family member[2].

The primary mechanism of action for many small-molecule MIF inhibitors is the targeting of the tautomerase active site, which can allosterically modulate the protein's conformation and its interaction with binding partners like CD74.

Quantitative Data on MIF Inhibition

The following tables summarize key quantitative data for representative MIF inhibitors. This data provides a benchmark for the expected potency of novel inhibitors like this compound.

Table 1: Inhibition of MIF Tautomerase Activity

| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |

| ISO-1 | MIF | ~7 µM (IC50) | D-dopachrome tautomerase assay | [3][4] |

| 4-IPP | MIF | More potent than ISO-1 (5-10 fold) | Tautomerase assay, Soft agar growth | [1] |

| 4-CPPC | MIF-2 | 33 µM (Ki) | Tautomerase assay | [2] |

| 4-CPPC | MIF-1 | 431 µM (Ki) | Tautomerase assay | [2] |

Table 2: Effects of MIF Inhibitors on Cell Proliferation

| Inhibitor | Cell Line | Effect | Concentration | Reference |

| ISO-1 | Pancreatic Cancer (PANC-1) | Attenuates proliferation, migration, and invasion | Not specified | [4] |

| 4-IPP | Lung Adenocarcinoma (A549) | Inhibits soft agar growth | More potent than ISO-1 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MIF's functions and the efficacy of its inhibitors.

MIF Tautomerase Activity Assay

This assay measures the enzymatic activity of MIF, which catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP).

Principle: The tautomerization reaction leads to a change in absorbance, which can be monitored spectrophotometrically.

Protocol:

-

Reagents:

-

Recombinant human MIF protein

-

Substrate solution (e.g., 4-HPP in a suitable buffer)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

MIF inhibitor (e.g., this compound, ISO-1) dissolved in DMSO

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of the MIF inhibitor in the assay buffer.

-

Add a constant amount of recombinant MIF to each well of the microplate.

-

Add the different concentrations of the inhibitor to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 300 nm for 4-HPP) over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

-

Western Blot Analysis of MIF Signaling Pathways (ERK and AKT Phosphorylation)

This method is used to quantify the effect of MIF and its inhibitors on the activation of downstream signaling proteins.

Principle: Phosphorylation of ERK and AKT is a key indicator of their activation. Western blotting with phospho-specific antibodies allows for the detection and quantification of these activated proteins.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., macrophages, cancer cell lines) to a suitable confluency.

-

Starve the cells in serum-free media for a few hours to reduce basal signaling.

-

Pre-treat the cells with the MIF inhibitor (e.g., this compound) at various concentrations for a specific duration.

-

Stimulate the cells with recombinant MIF for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-protein levels to the total protein levels.

-

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of MIF and its inhibitors on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of the MIF inhibitor (e.g., this compound) in the presence or absence of MIF for 24-72 hours.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value of the inhibitor.

-

Visualization of Pathways and Workflows

MIF Signaling Pathways

The following diagram illustrates the major signaling pathways activated by MIF.

References

Unveiling MIF Biology: A Technical Guide to a Representative Chemical Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) and its homolog, MIF-2 (also known as D-dopachrome tautomerase or D-DT), are pleiotropic cytokines that play a pivotal role in the regulation of innate and adaptive immunity.[1][2] Their dysregulation has been implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer, making them attractive therapeutic targets.[3][4][5] Chemical probes are essential tools for dissecting the complex biology of proteins like MIF and for the development of novel therapeutics. While a specific chemical probe designated "Mif-IN-2" was not identified in a comprehensive search of available literature, this guide will focus on a representative and well-characterized small molecule inhibitor of the MIF family to illustrate the principles and methodologies used to investigate MIF biology. This guide will use 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a selective inhibitor of MIF-2, as a primary example to provide a framework for understanding the use of chemical probes in this field.

MIF and MIF-2 share structural homology and a common receptor, CD74, through which they initiate downstream signaling cascades.[6] Both proteins possess an intrinsic, albeit debated, tautomerase enzymatic activity.[5] This enzymatic site has been a primary target for the development of small molecule inhibitors.[6][7] These inhibitors can be broadly categorized as covalent and non-covalent, with some exhibiting selectivity for MIF over MIF-2 and vice versa. Understanding the biochemical and cellular effects of these probes is crucial for elucidating the distinct and overlapping functions of MIF and MIF-2.

Core Concepts in MIF Biology and Inhibition

Macrophage Migration Inhibitory Factor (MIF) is a highly conserved protein and a key regulator of the immune system.[2][4] It is expressed by various cell types, including T-lymphocytes and macrophages.[8] The biological functions of MIF are diverse, encompassing pro-inflammatory activities and the regulation of cell growth and apoptosis.[3][9]

MIF Superfamily: MIF and MIF-2

The MIF protein superfamily includes MIF (MIF-1) and a second member, D-dopachrome tautomerase (D-DT or MIF-2).[2] Both are released from activated monocytes and macrophages.[6] While they share a similar three-dimensional structure, their sequence identity is only 34%.[10] A notable difference is the absence of the pseudo-(E)LR motif in MIF-2, which is necessary for MIF's interaction with chemokine receptors CXCR2 and CXCR4.[6][10]

Signaling Pathways

MIF and MIF-2 exert their effects primarily through the cell surface receptor CD74.[2][6] Binding of MIF to CD74 can lead to the recruitment of CD44, forming a signaling complex that activates downstream pathways, including the ERK1/2 mitogen-activated protein kinase (MAPK) pathway.[4][6] This signaling can result in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[4] MIF can also suppress the tumor suppressor p53, thereby inhibiting apoptosis.[4][9]

MIF/MIF-2 Signaling Pathway

Caption: A simplified diagram of the MIF/MIF-2 signaling pathway.

Quantitative Data for Representative MIF Family Inhibitors

The following tables summarize key quantitative data for selected small molecule inhibitors of MIF and MIF-2, providing a basis for comparing their potency and selectivity.

Table 1: Biochemical Inhibition Data

| Compound | Target | Assay Type | IC50 (µM) | Notes | Reference |

| 4-CPPC | MIF-2 | Tautomerase Inhibition | 27 | 17-fold selectivity for MIF-2 over MIF-1. | [6] |

| 4-IPP | MIF-1/MIF-2 | Tautomerase Inhibition | High µM range | Covalent inhibitor of Pro-1. | [6] |

| SCD-19 | MIF | Tautomerase Inhibition | Not specified | Small molecule inhibitor of tautomerase activity. | [1] |

| p425 | MIF | Tautomerase Inhibition | Not specified | Allosteric inhibitor. | [3] |

| INV-88 Series | MIF | Anti-proliferative | nM range | Potent anti-proliferative effects on various tumor cell lines. | [11] |

Table 2: Cellular Activity Data

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| 4-IPP | HTB-5, HTB-9 (Bladder Cancer) | Proliferation | Substantial reduction | Not specified | [12] |

| INV-88 Series | HCT116, MeWo, DU145, etc. | Proliferation (2D & 3D) | Potent inhibition | nM IC50 | [11] |

| INV-88 Series | Stromal cells | Cytokine Production | Pan-inhibition of TNF-α, IL-1β, IL-6, IL-8 | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of chemical probes. Below are representative protocols for key experiments used to characterize MIF inhibitors.

1. MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the keto-enol tautomerase activity of MIF.

-

Principle: The assay monitors the tautomerization of a substrate, such as 4-hydroxyphenylpyruvic acid (HPP) or L-dopachrome methyl ester.[6][7] For HPP, the formation of the enol product is detected by its complexation with borate, leading to an increase in absorbance at 306 nm.[6]

-

Materials:

-

Recombinant human MIF or MIF-2

-

4-hydroxyphenylpyruvic acid (HPP)

-

Ammonium acetate buffer (50 mM, pH 6.0)

-

Borate buffer

-

96-well UV-transparent microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of HPP in 50 mM ammonium acetate (pH 6.0) and incubate overnight at 4°C to allow for the formation of the keto substrate.[6]

-

In a 96-well plate, add recombinant MIF/MIF-2, the test compound at various concentrations, and buffer to the desired final volume.

-

Initiate the reaction by adding the HPP substrate.

-

Immediately monitor the increase in absorbance at 306 nm over time.[6]

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Tautomerase Inhibition Assay Workflow

Caption: A flowchart illustrating the key steps in a MIF tautomerase inhibition assay.

2. In Vitro MIF/MIF-2 Binding Assay to CD74

This assay determines if an inhibitor can block the interaction between MIF/MIF-2 and its receptor, CD74.

-

Principle: A competitive binding assay is used where recombinant soluble CD74 ectodomain (sCD74) is immobilized, and the binding of labeled MIF or MIF-2 is measured in the presence and absence of the test compound.

-

Materials:

-

Recombinant MIF or MIF-2

-

Recombinant soluble CD74 ectodomain (sCD74)

-

Test compound

-

Appropriate buffers and detection reagents (e.g., anti-MIF/MIF-2 antibodies)

-

ELISA plates

-

-

Procedure (based on a competitive ELISA format):

-

Coat a 96-well plate with recombinant sCD74 and block non-specific binding sites.

-

Pre-incubate a constant concentration of MIF or MIF-2 with varying concentrations of the test compound.

-

Add the pre-incubated mixture to the sCD74-coated wells and incubate to allow binding.

-

Wash the wells to remove unbound protein.

-

Detect the amount of bound MIF/MIF-2 using a specific primary antibody followed by a labeled secondary antibody.

-

Measure the signal and calculate the percentage of inhibition of binding.

-

3. Cellular Proliferation Assay

This assay assesses the effect of a MIF inhibitor on the growth of cancer cells.

-

Principle: The rate of cell proliferation is measured using assays such as the MTT or hexosaminidase assay, which quantify metabolic activity as a surrogate for cell number.

-

Materials:

-

Cancer cell line of interest (e.g., HTB-5, HTB-9)

-

Cell culture medium and supplements

-

Test compound

-

MTT or hexosaminidase assay reagents

-

96-well cell culture plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Add the MTT or hexosaminidase assay reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the relative number of viable cells.

-

Calculate the IC50 for anti-proliferative activity.

-

Logical Relationships and Mechanism of Action

The utility of a chemical probe lies in its ability to perturb a biological system in a specific and predictable manner. The logical relationship between MIF inhibition and its downstream effects is a key area of investigation.

Logical Flow of MIF Inhibition

Caption: The logical progression from MIF inhibition to potential therapeutic outcomes.

Mechanism of Action of 4-CPPC

4-CPPC is a selective inhibitor of MIF-2.[6] It was identified through an in silico screen targeting the tautomerase active site of MIF-2.[6] Its mechanism of action involves:

-

Competitive Inhibition: 4-CPPC binds to the tautomerase site of MIF-2, competing with the substrate.[6]

-

Inhibition of Receptor Binding: By occupying the catalytic site, 4-CPPC also inhibits the binding of MIF-2 to its receptor, CD74, in a dose-dependent manner.[6] This supports the hypothesis that the catalytic site has a structural role in receptor engagement.

-

Reduction of Downstream Signaling: Consequently, 4-CPPC reduces CD74-dependent signal transduction mediated by MIF-2.[6]

This selective inhibition of MIF-2's biological activity makes 4-CPPC a valuable chemical probe for dissecting the specific roles of MIF-2 in complex biological systems where both MIF and MIF-2 may be present.

Conclusion

The study of Macrophage Migration Inhibitory Factor and its homolog MIF-2 is a rapidly evolving field with significant therapeutic implications. While the specific probe "this compound" remains elusive, the principles of using well-characterized inhibitors like 4-CPPC provide a clear path forward for researchers. By employing a combination of biochemical and cellular assays, and by carefully considering the mechanism of action, scientists can effectively use chemical probes to unravel the intricate biology of the MIF family and pave the way for the development of novel therapies for a host of inflammatory and malignant diseases.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 3. A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. MIF but not MIF-2 recruits inflammatory macrophages in an experimental polymicrobial sepsis model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

The Role of Macrophage Migration Inhibitory Factor (MIF) in Inflammatory Disease Pathogenesis: A Technical Guide

Executive Summary: Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the regulation of innate and adaptive immunity.[1][2][3] Initially discovered as a T-cell-derived factor that inhibits the random migration of macrophages, MIF is now recognized as a key upstream mediator in the inflammatory cascade.[1][4] It is constitutively expressed and stored in various cell types and is rapidly released in response to inflammatory stimuli, microbial products, and stress.[3][5] MIF's unique biological functions, including the counter-regulation of glucocorticoid-induced immunosuppression and the activation of potent pro-inflammatory signaling pathways, position it as a critical factor in the pathogenesis of numerous acute and chronic inflammatory diseases.[2][5][6] This guide provides an in-depth examination of MIF's molecular mechanisms, its role in specific inflammatory conditions, quantitative data from key studies, and detailed experimental protocols relevant to MIF research and drug development.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Discovery and Structure

MIF was one of the first cytokine activities to be identified.[7] The protein is a homotrimer, with each 12.5 kDa subunit composed of two antiparallel alpha-helices and a four-stranded beta-sheet.[8][9][10] These monomers assemble to form a structure with a central channel.[9] Beyond its cytokine function, MIF possesses unique enzymatic activities, including L-dopachrome tautomerase and phenylpyruvate tautomerase activity, with a catalytic site located at the N-terminus.[4][11] While the precise physiological substrates are not fully defined, this active site is a key target for the development of small molecule inhibitors.[12][13]

Gene and Polymorphisms

The human MIF gene is located on chromosome 22q11.2 and consists of three exons and two introns.[10][14] The promoter region contains binding sites for several transcription factors, reflecting its regulation by inflammatory and stress signals.[14] Two functional polymorphisms in the MIF gene have been linked to susceptibility and severity of inflammatory diseases:

-

A G/C single nucleotide polymorphism (SNP) at position -173 , where the C allele is associated with higher MIF expression and increased risk or severity of conditions like rheumatoid arthritis and inflammatory bowel disease.[1][14][15]

-

A CATT tetranucleotide repeat at position -794 , with a higher number of repeats (e.g., 7 or 8) correlating with increased MIF production.[1][14] These genetic variations underscore the importance of MIF expression levels in disease pathogenesis and may serve as biomarkers for patient stratification in future targeted therapies.[5]

MIF as a Pleiotropic Cytokine

MIF is a central regulator of the inflammatory response.[16] It is released by a wide variety of cells, including T-cells, macrophages, endothelial cells, and epithelial cells.[9][14] Its key functions include:

-

Upstream Regulation: MIF acts upstream in the inflammatory cascade, promoting the expression and secretion of other key pro-inflammatory mediators like Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[1][2][9][16]

-

Glucocorticoid Counter-Regulation: Uniquely, MIF can override the anti-inflammatory effects of glucocorticoids, thereby sustaining the inflammatory response even in the presence of these potent immunosuppressants.[2][5]

-

Cell Recruitment and Activation: MIF stimulates the recruitment and activation of immune cells, such as macrophages and neutrophils, to sites of inflammation.[9]

-

Cell Survival and Proliferation: MIF inhibits p53-dependent apoptosis, prolonging the lifespan of inflammatory cells like macrophages, and promotes cell proliferation.[2][17][18]

MIF Signaling Pathways

MIF exerts its biological effects through a combination of receptor-mediated and intracellular pathways. The primary signaling mechanism involves binding to a cell surface receptor complex, which triggers downstream cascades that drive inflammation and cell survival.[16]

Receptor Complex: CD74, CD44, and Chemokine Receptors

MIF initiates signaling by binding to the cell surface receptor CD74 (the invariant chain of the MHC class II complex).[4][16] CD74 lacks a significant intracellular signaling domain and requires co-receptors to transduce the signal.[5] Upon MIF binding, CD74 recruits the transmembrane glycoprotein CD44 , which acts as the primary signaling component of the complex.[5][16]

This core CD74/CD44 complex can further associate with chemokine receptors, notably CXCR2 and CXCR4 , and to a lesser extent CXCR7 .[5][8][10][16] This interaction amplifies MIF-mediated cell recruitment and inflammatory signaling.[5]

Downstream Signaling Cascades

Activation of the MIF receptor complex initiates several key pro-inflammatory and pro-survival signaling pathways:[8][16]

-

MAPK/ERK Pathway: MIF binding leads to the sustained activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which promotes cell proliferation and the expression of inflammatory genes like COX-2 and various matrix metalloproteinases (MMPs).[2][16]

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a major pro-survival cascade activated by MIF.[16][19] This pathway is crucial for inhibiting apoptosis and promoting cell growth.[19][20]

-

NF-κB Activation: While some reports suggest indirect activation, MIF signaling can lead to the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a master regulator of inflammatory gene expression.[8] The intracellular domain of CD74, upon cleavage, can translocate to the nucleus and modulate NF-κB activity.[10][20]

Role of MIF in Inflammatory Disease Pathogenesis

Elevated levels of MIF are strongly associated with the pathogenesis of a wide range of inflammatory and autoimmune diseases.[3]

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by synovial inflammation.[1] MIF is abundantly expressed in the serum and synovial fluid of RA patients, and its levels correlate with disease activity.[1][2][21]

-

Pro-inflammatory Actions: In the synovium, MIF induces synovial fibroblasts and macrophages to produce key inflammatory mediators, including TNF-α, IL-1, IL-6, IL-8, cyclooxygenase-2 (COX-2), and MMPs, which collectively contribute to joint destruction.[2]

-

Cell Proliferation: MIF promotes the proliferation of synovial fibroblasts and inhibits their apoptosis, contributing to the formation of the invasive pannus tissue.[2]

-